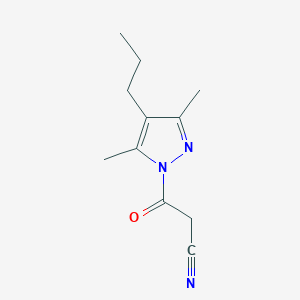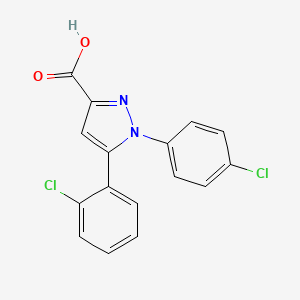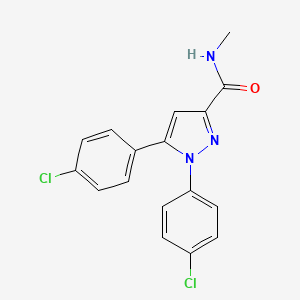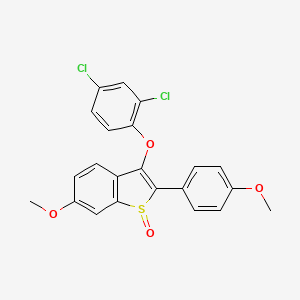
7-chloro-N-(3,4-dichlorophenyl)quinazolin-4-amine
Descripción general
Descripción
“7-chloro-N-(3,4-dichlorophenyl)quinazolin-4-amine” is a chemical compound with the molecular formula C14H8Cl3N3 . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinazoline ring substituted with chlorine atoms and an amine group . The average mass of the molecule is 324.592 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds are known to participate in various chemical reactions. For instance, quinazoline derivatives can be synthesized using ultrasound irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 324.59 . More detailed properties such as boiling point, density, and others are not available in the current resources .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Various quinazoline derivatives, including those similar to 7-chloro-N-(3,4-dichlorophenyl)quinazolin-4-amine, have been synthesized for research purposes. Their structures are characterized using methods like IR, NMR, and MS, to understand their chemical properties (Yan & Ouyang, 2013).
Pharmacological Screening
- Quinazoline derivatives have been studied for their potential antimicrobial, analgesic, and anti-inflammatory properties. These studies involve synthesis and subsequent screening for various biological activities (Dash et al., 2017).
Anticancer Activity
- Research on quinazoline derivatives includes investigating their anticancer properties. Some derivatives have shown notable activity against specific cancer cell lines, highlighting their potential in cancer research (Noolvi & Patel, 2013).
Cytotoxic Activities
- Studies on the cytotoxic activities of quinazoline derivatives against various cancer cell lines have been conducted. This research is crucial for understanding their potential use in cancer therapy (Rahmannejadi et al., 2018).
Kinase Inhibition
- Some quinazoline derivatives function as kinase inhibitors, particularly targeting vascular endothelial growth factor receptor-2 (VEGFR-2). This is significant for research in tumor growth and angiogenesis (Wissner et al., 2005).
Antimicrobial Activity
- The antimicrobial properties of quinazoline derivatives have been explored, demonstrating their effectiveness against certain bacteria and fungi (Patel et al., 2010).
Histamine Receptor Inverse Agonists
- Quinazolines have been identified as inverse agonists for histamine H4 receptors, indicating their potential use in developing therapies for allergic and inflammatory conditions (Smits et al., 2008).
Antihyperglycemic Activity
- Some quinazoline derivatives have been evaluated for their antihyperglycemic activity, showing promise in managing blood glucose levels in certain models (Ram et al., 2003).
Hypotensive Activity
- Novel quinazoline derivatives have been synthesized and tested for hypotensive effects, with some showing significant results, potentially offering new avenues for hypertension treatment (El-Sabbagh et al., 2010).
CNS Activity
- Research has been conducted on quinazoline derivatives for their central nervous system (CNS) depressant and anticonvulsant activities, contributing to the development of new CNS drugs (Dash et al., 2016).
Mecanismo De Acción
Target of Action
Quinazoline derivatives, to which this compound belongs, have been reported to exhibit a wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Mode of Action
Quinazoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities
Biochemical Pathways
Quinazoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Quinazoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities . The specific effects of this compound would depend on its targets and mode of action.
Propiedades
IUPAC Name |
7-chloro-N-(3,4-dichlorophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3/c15-8-1-3-10-13(5-8)18-7-19-14(10)20-9-2-4-11(16)12(17)6-9/h1-7H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBRHVDGZYDUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=C2C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901232156 | |
| Record name | 7-Chloro-N-(3,4-dichlorophenyl)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477856-32-9 | |
| Record name | 7-Chloro-N-(3,4-dichlorophenyl)-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477856-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-N-(3,4-dichlorophenyl)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3037221.png)




![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3037231.png)
![{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B3037232.png)
methanone](/img/structure/B3037233.png)



![3-benzyl-5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3037239.png)
![4-benzoyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B3037241.png)